3-Formyl-1h-indazole-4-carbonitrile
Description
Significance of Indazole Heterocycles as Synthetic Targets
Indazole derivatives are of paramount importance in medicinal chemistry and drug discovery. orgsyn.orgresearchgate.net They exhibit a wide array of biological activities, including anti-inflammatory, antitumor, antibacterial, and antiviral properties. orgsyn.orgresearchgate.net This has led to the development of several indazole-containing drugs, such as:
Niraparib: An anti-cancer medication used for the treatment of ovarian, fallopian tube, and peritoneal cancer. orgsyn.org
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. orgsyn.org
Benzydamine: A non-steroidal anti-inflammatory drug with local anesthetic and analgesic properties. wikipedia.org
The utility of indazoles also extends to their role as versatile synthetic intermediates. uni.lu They serve as foundational building blocks for the construction of more complex heterocyclic systems, further expanding their chemical and therapeutic potential. uni.luorganic-chemistry.org
Historical Context of Indazole Synthesis and Elucidation
The history of indazole chemistry dates back to the late 19th century. The first synthesis and characterization of indazole were reported by Emil Fischer in 1883, who correctly identified its structure as a pyrazole (B372694) ring fused to a benzene (B151609) ring. nih.gov Since then, a multitude of synthetic methods have been developed to access the indazole core and its derivatives. These methods often involve the cyclization of appropriately substituted phenylhydrazines or the reaction of o-aminobenzonitriles with nitrites. organic-chemistry.org The continuous development of novel and more efficient synthetic routes remains an active area of research, driven by the ever-growing demand for new indazole-based compounds. organic-chemistry.org
Structural Elucidation and Tautomeric Considerations within the Indazole System (e.g., 1H- and 2H-Indazole Tautomers)
A key feature of the indazole system is the existence of annular tautomerism. The unsubstituted indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov
The 1H-tautomer, often referred to as the benzenoid form, is generally the more thermodynamically stable and, therefore, the predominant form in most conditions. orgsyn.orgnih.gov The 2H-tautomer, or quinonoid form, is typically less stable. nih.gov The position of the substituent on the nitrogen atom significantly influences the properties and reactivity of the indazole derivative.
The structural elucidation of indazole tautomers and their derivatives is routinely accomplished using a variety of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful. nih.govnih.gov The chemical shifts of the protons and carbons in the 1H- and 13C-NMR spectra are distinct for the 1- and 2-substituted isomers, allowing for unambiguous assignment of the structure. nih.govnih.gov X-ray crystallography also provides definitive structural information for solid-state compounds. nih.gov
| Tautomer | Common Name | Relative Stability |
| 1H-Indazole | Benzenoid form | More stable |
| 2H-Indazole | Quinoid form | Less stable |
An Overview of 3-Formyl-1H-indazole-4-carbonitrile
While the indazole scaffold is well-studied, detailed research on specific, highly functionalized derivatives can be limited. This compound is one such compound for which extensive literature is not yet available. However, an analysis of its structure and the known chemistry of its constituent functional groups allows for a scientifically informed discussion of its properties and potential synthesis.
Physicochemical Properties of this compound
Based on its chemical structure, several physicochemical properties can be predicted. The following table summarizes some of the key identifiers and predicted properties for this compound. uni.lu
| Property | Value |
| Molecular Formula | C9H5N3O |
| Molecular Weight | 171.16 g/mol |
| InChI | InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-9(6)8(5-13)12-11-7/h1-3,5H,(H,11,12) |
| InChIKey | KVSWGCCMZUFBAO-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)C#N)C(=NN2)C=O |
| Predicted XlogP | 1.1 |
Data sourced from PubChem. uni.lu
Proposed Synthesis
A definitive, published synthesis for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted indazoles. A potential starting material could be a suitably substituted o-tolunitrile (B42240) derivative. The synthesis of related 3-formyl indazoles has been achieved through various methods, including the oxidation of the corresponding 3-methylindazole or the formylation of an indazole precursor. rsc.org The introduction of the nitrile group at the 4-position would likely be accomplished prior to the formation of the indazole ring.
Expected Reactivity
The reactivity of this compound will be dictated by the interplay of its three key functional components: the indazole ring, the formyl group, and the nitrile group.
Indazole Ring: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation reactions. Electrophilic substitution on the benzene portion of the ring is also possible, with the directing effects of the existing substituents influencing the position of substitution.
Formyl Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It can undergo nucleophilic addition reactions, be oxidized to a carboxylic acid, or be reduced to an alcohol. It can also participate in condensation reactions to form imines, oximes, or hydrazones.
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine.
The close proximity of the formyl and nitrile groups on the indazole scaffold may also lead to unique intramolecular reactions under certain conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-formyl-2H-indazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-9(6)8(5-13)12-11-7/h1-3,5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSWGCCMZUFBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629927 | |
| Record name | 3-Formyl-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797804-56-9 | |
| Record name | 3-Formyl-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Formyl 1h Indazole 4 Carbonitrile and Its Analogues
De Novo Synthesis Approaches to the Indazole Core
The construction of the fundamental indazole ring system is the first critical stage. Various synthetic strategies have been developed to achieve this, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable substitution patterns.
Cyclocondensation reactions are a traditional and widely employed method for constructing the indazole ring. These methods typically involve the formation of the critical N-N bond and subsequent ring closure. A common approach involves the reaction of 2-haloarylcarbonyl compounds with hydrazine (B178648) or its derivatives. researchgate.net For example, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been reported, which proceeds through a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org Another effective method is the one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives, which provides indazoles in very good yields under mild conditions that are insensitive to air and moisture. organic-chemistry.org
The [3+2] cycloaddition, a type of pericyclic reaction, offers a powerful and efficient route to the indazole skeleton. This methodology involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). In the context of indazole synthesis, the most common strategy is the reaction of arynes with diazo compounds. organic-chemistry.orgacs.org
Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates under mild conditions using fluoride (B91410) sources such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgacs.org These arynes readily react with various diazo compounds in a [3+2] cycloaddition to form the indazole ring. organic-chemistry.org This method is highly versatile, tolerates a wide range of functional groups, and often produces substituted indazoles in good to excellent yields. organic-chemistry.orgorganic-chemistry.orgacs.org An alternative [3+2] cycloaddition involves the use of sydnones as the 1,3-dipole, which react with arynes to produce 2H-indazoles after a spontaneous extrusion of carbon dioxide. nih.govnih.gov
| Aryne Precursor | Diazo Compound/1,3-Dipole | Conditions | Product Type | Yield | Reference |
| o-(trimethylsilyl)aryl triflate | Ethyl 2-diazoacetate | CsF, MeCN, rt | 1-H-Indazole derivative | Good to Excellent | organic-chemistry.org, acs.org |
| o-(trimethylsilyl)aryl triflate | N-Tosylhydrazones (in situ diazo) | CsF, MeCN, rt | 3-Substituted 1H-indazoles | Good | organic-chemistry.org |
| o-(trimethylsilyl)aryl triflate | Sydnones | TBAF, MeCN, rt | 2H-Indazoles | Good to Excellent | nih.gov, nih.gov |
Diazotization reactions provide a direct pathway to the indazole core, typically starting from ortho-substituted anilines. The process involves converting the primary amino group of an aniline (B41778) derivative into a diazonium salt, which then undergoes an intramolecular cyclization.
A highly efficient method involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cnresearchgate.net This protocol is noted for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. sioc-journal.cn Preliminary mechanistic studies suggest that the reaction proceeds through a key diazonium salt intermediate. sioc-journal.cn This strategy has been successfully applied to the synthesis of drugs like Granisetron and Lonidamine. sioc-journal.cnnih.govacs.org The general approach of forming indazoles via diazotization or nitrosation of ortho-alkylanilines is a well-established synthetic route. nih.govacs.org
A diverse array of ring closure and rearrangement reactions have been developed for indazole synthesis. One prominent strategy is intramolecular C-H amination. A silver(I)-mediated intramolecular oxidative C–H amination has been shown to effectively construct a variety of 1H-indazoles. nih.govacs.org This method is particularly useful for synthesizing 3-substituted indazoles that are otherwise difficult to access. nih.gov
Another important method involves the intramolecular cyclization of arylhydrazones. For instance, 1-aryl-1H-indazole derivatives can be synthesized from the intramolecular amination of ortho-haloarylhydrazones. nih.govnih.gov Similarly, free-radical cyclization presents a novel approach; 1-alkyl-3-methylindazoles have been prepared via a 5-endo radical closure of 1-(2-bromophenyl)-1-methoxy-1-(2-alkylazo)ethanes. researchgate.net Furthermore, rhodium(III)-catalyzed C–H bond functionalization of azobenzenes with aldehydes provides a one-step, highly functional group-compatible synthesis of N-aryl-2H-indazoles. acs.org
Functionalization of Pre-existing Indazole Systems
For molecules like 3-Formyl-1H-indazole-4-carbonitrile, an alternative to de novo synthesis is the direct functionalization of an appropriately substituted indazole precursor, such as 1H-indazole-4-carbonitrile.
The introduction of a formyl group at the C3 position of the indazole ring is a key transformation for accessing the target molecule. The aldehyde functionality is a versatile handle for further synthetic modifications. thieme-connect.de
A recently developed method achieves the regioselective C3-formylation of 2H-indazoles using Selectfluor as an oxidant and dimethyl sulfoxide (B87167) (DMSO) as the formylating agent under microwave-assisted conditions. thieme-connect.de This methodology provides moderate to excellent yields of 3-formyl-2H-indazoles and is compatible with a variety of alkyl and aryl substituents on the indazole nitrogen. thieme-connect.de Control experiments suggest that this formylation likely proceeds through a radical pathway. thieme-connect.de The aldehyde group can then be used as a key precursor for further drug discovery efforts. thieme-connect.de A review of C3-functionalization techniques for indazoles highlights formylation as a critical transformation, underscoring its importance in synthetic campaigns. chim.it
| Indazole Substrate | Reagents | Conditions | Product | Yield | Reference |
| 2-Aryl-2H-indazole | Selectfluor, DMSO | Microwave, 125 °C, 1 h | 2-Aryl-3-formyl-2H-indazole | 40–80% | thieme-connect.de |
| 2-Alkyl-2H-indazole | Selectfluor, DMSO | Microwave, 125 °C, 1 h | 2-Alkyl-3-formyl-2H-indazole | Moderate to Good | thieme-connect.de |
Introduction of Carbonitrile Groups at the C4 Position
Incorporating the carbonitrile (-CN) group onto the C4 position of the indazole ring can be achieved either by building the ring from a nitrile-containing precursor or by direct cyanation of a pre-formed indazole.
One effective strategy involves constructing the indazole ring from a starting material that already contains the nitrile group at the desired position. A synthetic route for C4-substituted indazoles begins with an appropriately substituted 2-fluoro-benzonitrile. acs.org Reaction of the 2-fluoro-benzonitrile derivative with hydrazine hydrate (B1144303) in a solvent like n-butanol leads to the formation of the corresponding C4-cyano-1H-indazole. acs.org This method directly places the carbonitrile group at the C4 position of the newly formed indazole core. Subsequent functionalization, such as N1-alkylation, can then be performed to elaborate the molecule further. acs.org
Table 2: Synthesis of C4-Substituted Indazoles from 2-Fluoro-benzonitriles
| 2-Fluoro-benzonitrile Substituent | Resulting 1H-Indazole |
| 3-Methoxy-2-fluoro-benzonitrile | 4-Methoxy-1H-indazole |
| 2-Fluoro-3-hydroxy-benzonitrile | 4-Hydroxy-1H-indazole |
| 2,3-Difluoro-benzonitrile | 4-Fluoro-1H-indazole |
This table illustrates the principle of building the indazole ring from a pre-functionalized benzonitrile, as described in the literature. acs.org The final product in the table is shown before the introduction of a C3-formyl group.
For pre-formed indazole rings, direct cyanation can be accomplished through palladium-catalyzed cross-coupling reactions. orgsyn.org This typically requires a C4-halogenated indazole as the starting material. Historically, cyanation reactions utilized highly toxic cyanide sources such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). orgsyn.org However, significant progress has been made in developing more robust and safer protocols. orgsyn.org
Modern methods often employ less toxic and more manageable cyanide reagents, such as potassium ferrocyanide (K₄[Fe(CN)₆]). orgsyn.org These palladium-catalyzed procedures have proven effective for a wide variety of substrates, including challenging heteroaromatic systems, and can be applied to the synthesis of indazole-4-carbonitriles from C4-halo-indazole precursors. orgsyn.org
Advanced Coupling and Derivatization Strategies for Indazoles
The functional groups on the indazole ring, such as the C3-formyl and C4-carbonitrile, serve as handles for further molecular elaboration through advanced coupling and derivatization reactions. The C3 position, in particular, is a common site for modification. chim.itmdpi.com
Halogenation of the C3 position, especially iodination or bromination, is a key strategic step that enables a variety of subsequent metal-catalyzed cross-coupling reactions. chim.it For instance, 3-iodo-1H-indazoles are valuable precursors for Suzuki-Miyaura cross-coupling reactions. mdpi.com This reaction allows for the formation of a carbon-carbon bond by coupling the 3-iodo-indazole with various organoboronic acids, catalyzed by a palladium complex. mdpi.com This strategy is a powerful tool for introducing aryl or heteroaryl substituents at the C3 position. mdpi.com
Furthermore, the C3-aldehyde group itself is a versatile functional group. It can be converted into alkenes via Wittig or Knoevenagel condensations, or it can participate in cyclization reactions to form fused heterocyclic systems. nih.gov These derivatization strategies are crucial for building the molecular complexity required for many applications in medicinal chemistry. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Indazole Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand as one of the most effective methods for forming C(sp²)–C(sp²) bonds in the synthesis and functionalization of indazoles. nih.gov This methodology is valued for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups. nih.gov
The Suzuki-Miyaura coupling is frequently employed to introduce aryl, heteroaryl, vinyl, and alkynyl substituents onto the indazole scaffold. nih.govresearchgate.net For instance, the synthesis of 5-(thiophen-2-yl)-1H-indazoles has been successfully achieved by coupling 5-bromoindazoles with 2-thiopheneboronic acid. nih.gov The reaction typically utilizes a palladium catalyst like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a base such as potassium carbonate (K₂CO₃), and a solvent like dimethoxyethane (DME), yielding the desired products in good yields within a relatively short reaction time. nih.gov Research has shown that N-alkyl and N-Boc protected bromoindazoles are excellent substrates for these coupling reactions. nih.gov
Microwave-assisted Suzuki-Miyaura reactions have proven particularly effective, sometimes leading to tandem reactions. In one example, the microwave-heated coupling of 3-iodo-N-Boc-5-methoxyindazole with various arylboronic acids not only formed the C-C bond but also resulted in the concomitant deprotection of the Boc group, directly yielding 3-aryl-NH-indazoles in high yields. nih.gov This sequence demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the arylboronic acid. nih.gov
Furthermore, the versatility of palladium catalysis extends to the construction of complex fused systems. A one-pot cascade reaction involving a Suzuki-Miyaura coupling and an aldol (B89426) condensation has been developed to synthesize benzo[g]indazole derivatives from (3-bromopyrazol-4-yl)acetonitrile and 2-formylphenylboronic acids. thieme-connect.com This process, using a Pd(OAc)₂/S-Phos catalytic system, provides excellent yields and tolerates a range of substituents. thieme-connect.com The selectivity of these reactions can also be controlled, as demonstrated in the synthesis of 4-substituted and 3,4-disubstituted indazoles via selective bis-Suzuki reactions of di-halogenated indazoles. researchgate.net
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions in Indazole Synthesis
| Starting Material | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | 1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole | High | nih.gov |
| 3-Iodo-N-Boc-5-methoxyindazole | Arylboronic acids | Pd(PPh₃)₄ | Aqueous base / Dioxane | 3-Aryl-5-methoxy-1H-indazoles | >80% | nih.gov |
| (3-Bromopyrazol-4-yl)acetonitrile | 2-Formylphenylboronic acid | Pd(OAc)₂ / S-Phos | Cs₂CO₃ / Dioxane | Benzo[g]indazole-5-carbonitrile | 39% | thieme-connect.com |
| N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | Various Pd catalysts | Various bases / Solvents | N-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Moderate to Good | nih.gov |
| 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole | 2-Furylboronic acid | Pd(dppf)Cl₂/[bmim]BF₄ | K₂CO₃ / [bmim]BF₄ | tert-Butyl 3-(2-furyl)-1H-indazole-1-carboxylate | - | mdpi.com |
C-H Functionalization Methodologies in Indazole Chemistry
Transition-metal-catalyzed C-H activation has become a powerful and atom-economical strategy for synthesizing and functionalizing indazoles, offering direct routes to complex molecules from simple precursors. mdpi.comnih.gov This approach avoids the need for pre-functionalized substrates, a common requirement in traditional cross-coupling reactions. nih.gov
Rhodium(III) and Cobalt(III) catalysts have been particularly prominent in this field. For example, Rh(III)-catalyzed C-H activation of azobenzenes and their subsequent annulation with aldehydes provides an efficient, one-step synthesis of N-aryl-2H-indazoles. acs.org In this process, the azo group acts as a directing group, facilitating the ortho-C-H bond activation, followed by addition to the aldehyde, cyclization, and aromatization. nih.govacs.org This method is compatible with a wide array of aldehydes and substituted azobenzenes. acs.org Similarly, cost-effective cobalt catalysts have been developed for the same transformation, using azo directing groups to enable C-H bond additions to aldehydes, leading to N-aryl-2H-indazoles. nih.gov
Another innovative strategy involves the Rh(III)-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones. nih.gov This method allows for the synthesis of functionalized 1H-indazoles through a cascade involving C(aryl)–H bond metalation, C(aldehyde)–H bond insertion, and reductive elimination. nih.gov The reaction demonstrates good functional group compatibility and is scalable. nih.gov
The functionalization of the pre-formed indazole ring via C-H activation is also a significant area of research. rsc.orgresearchgate.net These late-stage functionalization reactions are crucial for increasing molecular diversity. rsc.org For instance, Rh(III)-catalyzed C-H olefination at the C-7 position of 1H-indazoles has been achieved using a removable N,N-diisopropylcarbamoyl directing group. researchgate.net Other developments include the regioselective C-H nitration of 2H-indazoles at the C7 position using iron(III) nitrate (B79036) and the direct C-3 alkoxycarbonylation under metal-free, radical conditions. researchgate.net
Table 2: Examples of C-H Functionalization in Indazole Synthesis
| Substrate | Reagent | Catalyst System | Key Features | Product Class | Reference |
|---|---|---|---|---|---|
| Azobenzenes | Aldehydes | [Cp*RhCl₂]₂ / AgSbF₆ | C-H activation/cyclative capture | N-Aryl-2H-indazoles | acs.org |
| Azobenzenes | Alkenes | [Cp*RhCl₂]₂ / Cu(OAc)₂ | C-H functionalization/cyclization | 1,2-Disubstituted Indazoles | mdpi.com |
| Aldehyde Phenylhydrazones | - | Cp*Rh(CH₃CN)₃₂ | Double C-H activation/C-H/C-H cross-coupling | 1H-Indazoles | nih.gov |
| Azobenzenes | Aldehydes | Cationic Co(III) catalyst / AcOH | Cost-effective metal, C-H addition to carbonyls | N-Aryl-2H-indazoles | nih.gov |
| 2H-Indazoles | Sulfoxonium ylides | [Cp*RhCl₂]₂ / Cu(OAc)₂ | Chelation-assisted C-H acylmethylation | ortho-Acylmethylated 2-phenylindazoles | researchgate.net |
| 2H-Indazoles | Carboxylic acid / DMSO | Metal-free, aerobic | Chemo-divergent C-3 functionalization | 3-Formyl or 3-ester substituted indazoles | researchgate.net |
Electrochemical Synthesis Approaches for Indazole Derivatives
Electrochemical synthesis is emerging as a sustainable and powerful alternative for constructing indazole rings, often avoiding the need for transition metals and harsh chemical oxidants. rsc.orgdoaj.org These methods offer unique reactivity through electrochemically generated intermediates. rsc.org
One notable approach involves the electrochemical intramolecular N(sp²)–H/N(sp³)–H coupling to form 1H-indazoles. rsc.org This transition-metal-free cyclization uses commercially available ammonia (B1221849) as the nitrogen source and proceeds at room temperature, accommodating a broad range of substituted substrates to give moderate to good yields. rsc.org Another strategy is the electrochemical radical Csp²–H/N–H cyclization of arylhydrazones. rsc.org This anodic oxidation process generates N-centered radicals, which undergo intramolecular cyclization to form a variety of 1H-indazole derivatives. rsc.org
The selective synthesis of 1H-indazoles versus their N-oxides has been achieved through electrosynthesis where the outcome is controlled by the choice of cathode material. nih.govresearchgate.net Using a reticulated vitreous carbon cathode allows for the selective synthesis of 1H-indazole N-oxides. nih.govresearchgate.net These N-oxides are valuable intermediates that can undergo further divergent C-H functionalization. nih.gov Conversely, switching to a zinc cathode leads to the deoxygenation of the N-oxide products to the corresponding 1H-indazoles via paired electrolysis. nih.govresearchgate.net
Furthermore, electrochemical methods have been developed for the functionalization of the indazole core. A supporting-electrolyte-free electrochemical method for the 1,3-oxo-amination of 2H-indazoles has been established to synthesize both symmetrical and unsymmetrical indazolylindazolones. nih.gov This process is induced by the oxygen reduction reaction (eORR) and uses the 2H-indazole itself as both the aminating agent and the precursor to the indazolone. nih.gov
Table 3: Examples of Electrochemical Synthesis of Indazole Derivatives
| Starting Material | Method | Key Conditions | Product Class | Key Features | Reference |
|---|---|---|---|---|---|
| Substituted 2-azido-N-benzylideneanilines | Intramolecular N(sp²)–H/N(sp³)–H coupling | Undivided cell, carbon felt anode, Pt plate cathode, NH₄I/NH₃·H₂O | 1H-Indazoles | Transition-metal-free, uses ammonia as N-source | rsc.org |
| Arylhydrazones | Radical Csp²–H/N–H cyclization | Anodic oxidation, Pt anode, Pt cathode, HFIP solvent | 1H-Indazoles | Operationally simple, promotes N-radical formation | rsc.org |
| 2-Nitrobenzaldehydes | Reductive cyclization | Reticulated vitreous carbon cathode | 1H-Indazole N-oxides | Cathode material determines selectivity | nih.govresearchgate.net |
| 2-Nitrobenzaldehydes | Reductive cyclization / Deoxygenation | Zn cathode | 1H-Indazoles | Paired electrolysis leads to deoxygenation | nih.govresearchgate.net |
| 2H-Indazoles | Oxo-amination via eORR | Supporting-electrolyte-free, constant current | Indazolylindazolones | Exogenous metal-, oxidant-, and catalyst-free | nih.gov |
| Indazoles | N1-acylation | Reduction to indazole anion | N1-acylated indazoles | Selective acylation at the N1-position | organic-chemistry.org |
Chemical Reactivity and Transformation of 3 Formyl 1h Indazole 4 Carbonitrile
Reactions at the Formyl Group
The formyl group at the 3-position of the indazole ring is a classic aldehyde and, as such, is susceptible to a variety of transformations common to this functional group. It can undergo oxidation, reduction, and various nucleophilic addition and condensation reactions. The electrophilicity of the carbonyl carbon is a key factor in these reactions.
Oxidation and Reduction Transformations of the Aldehyde Functionality
The aldehyde group of 3-Formyl-1H-indazole-4-carbonitrile can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The formyl group can be converted into a carboxylic acid, yielding 4-cyano-1H-indazole-3-carboxylic acid. This transformation typically employs standard oxidizing agents used for aldehydes. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose. A milder and often preferred method for aldehydes is the Tollens' test, which uses a silver-ammonia complex ([Ag(NH₃)₂]⁺) and results in the formation of a silver mirror, indicating a positive test for the aldehyde.
Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (4-cyano-1H-indazol-3-yl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for reducing aldehydes and ketones and would be suitable for this transformation. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), would also reduce the aldehyde but could potentially react with the nitrile group as well, necessitating careful control of reaction conditions if only aldehyde reduction is desired.
| Transformation | Reagent | Expected Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 4-cyano-1H-indazole-3-carboxylic acid |
| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 4-cyano-1H-indazole-3-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (4-cyano-1H-indazol-3-yl)methanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-cyano-1H-indazol-3-yl)methanol |
This table represents expected transformations based on general principles of aldehyde chemistry, as specific experimental data for this compound was not found in the reviewed literature.
Condensation and Imine Formation Reactions
The carbonyl group of the aldehyde is a key site for condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in synthetic chemistry for creating new carbon-nitrogen bonds. The reaction of this compound with a primary amine (R-NH₂) would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, typically under acidic catalysis, to yield the corresponding N-substituted imine. The removal of water, often using a Dean-Stark apparatus, drives the equilibrium towards the imine product.
Furthermore, the aldehyde can participate in condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or derivatives of cyanoacetic acid, in what is known as the Knoevenagel condensation. These reactions are typically base-catalyzed and result in the formation of a new carbon-carbon double bond.
| Reactant | Reaction Type | Typical Conditions | Expected Product Structure |
| Primary Amine (R-NH₂) | Imine Formation | Acid catalyst, removal of H₂O | Indazole-C(H)=N-R |
| Malononitrile | Knoevenagel Condensation | Base catalyst (e.g., piperidine) | Indazole-C(H)=C(CN)₂ |
This table illustrates expected condensation reactions. Specific documented examples for this compound are not detailed in the available literature.
Nucleophilic Addition to the Carbonyl
The electrophilic carbon of the formyl group is a prime target for a wide array of nucleophiles. This reaction, known as nucleophilic addition, is a cornerstone of carbonyl chemistry and leads to the formation of a new sigma bond, changing the hybridization of the carbonyl carbon from sp² to sp³.
A classic example is the addition of a Grignard reagent (R-MgX). Reaction of this compound with a Grignard reagent would be expected to produce a secondary alcohol after an acidic workup step. Another important carbon-based nucleophile is the cyanide ion (from sources like HCN or NaCN), which adds to aldehydes to form cyanohydrins. This reaction would convert the formyl group into a hydroxynitrile functionality.
| Nucleophile | Reagent Type | Intermediate Product | Final Product (after workup) |
| Grignard Reagent (R-MgX) | Organometallic | Alkoxide | Secondary Alcohol |
| Cyanide (e.g., NaCN/H⁺) | Carbon Nucleophile | Cyanohydrin Alkoxide | Cyanohydrin |
| Acetylide (e.g., NaC≡CR) | Carbon Nucleophile | Alkoxide | Propargyl Alcohol |
This table outlines fundamental nucleophilic addition reactions at the aldehyde. The listed outcomes are based on established carbonyl reactivity, as specific studies on this compound were not identified.
Reactions at the Carbonitrile Group
The carbonitrile (nitrile) group at the 4-position is another versatile functional group. It is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. It can also be hydrolyzed to amides and carboxylic acids.
Hydrolysis and Amidation of the Nitrile Functionality
The hydrolysis of nitriles is a common method for preparing carboxylic acids. This transformation can be performed under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile group of this compound would be expected to hydrolyze. The reaction proceeds through an intermediate amide (3-formyl-1H-indazole-4-carboxamide), which is then further hydrolyzed to the corresponding carboxylic acid (3-formyl-1H-indazole-4-carboxylic acid).
Base-Catalyzed Hydrolysis: Alternatively, treatment with a strong base like sodium hydroxide (B78521) (NaOH) followed by acidification will also yield the carboxylic acid. The initial reaction produces a carboxylate salt. Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. For instance, using reagents like chlorotrimethylsilane (B32843) and water can facilitate the transformation of nitriles into amides under mild conditions.
| Reaction | Conditions | Intermediate | Final Product |
| Acid Hydrolysis | H₃O⁺, heat | 3-formyl-1H-indazole-4-carboxamide | 3-formyl-1H-indazole-4-carboxylic acid |
| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-formyl-1H-indazole-4-carboxamide | 3-formyl-1H-indazole-4-carboxylic acid |
This table summarizes the expected hydrolysis pathways of the nitrile group based on general chemical principles.
Nucleophilic Additions to the Nitrile Group
Similar to carbonyls, the C≡N triple bond of the nitrile can undergo nucleophilic addition.
Reduction to Amines: A significant reaction of nitriles is their reduction to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation, which involves the addition of two equivalents of hydride to the nitrile carbon. This would convert the carbonitrile group of the target molecule into an aminomethyl group, yielding (4-(aminomethyl)-1H-indazol-3-yl)methanol, as LiAlH₄ would also reduce the formyl group.
Addition of Grignard Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine anion. The reaction of this compound with a Grignard reagent (R-MgX) would be complex, as the reagent could potentially react with the acidic N-H of the indazole, the formyl group, and the nitrile. Selective reaction at the nitrile would require protection of the more reactive formyl and N-H groups. If achieved, this would lead to the formation of a 4-acyl-1H-indazole derivative.
| Reagent | Reaction Type | Expected Outcome at Nitrile | Note |
| LiAlH₄ | Reduction | Primary Amine (-CH₂NH₂) | The formyl group would also be reduced to an alcohol. |
| Grignard Reagent (R-MgX) | Nucleophilic Addition | Ketone (-C(O)R) after hydrolysis | Requires protection of the formyl and N-H groups for selectivity. |
This table describes potential nucleophilic additions to the nitrile functionality. These reactions are based on established principles, as specific literature for the title compound is limited.
Reactivity of the Indazole Heterocycle
The reactivity of the indazole ring system is characterized by its aromatic nature and the presence of two nitrogen atoms, which can participate in various reactions. The fusion of a benzene (B151609) ring with a pyrazole (B372694) ring results in a unique electronic distribution that governs its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution Patterns in Indazoles
Indazoles are capable of undergoing electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution on the benzene portion of the indazole ring is influenced by the directing effects of the heterocyclic ring and any existing substituents. Generally, the indazole ring system is considered electron-rich, which facilitates electrophilic attack.
The chlorination of 1H-indazole in an acidic medium can lead to a mixture of products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles, indicating a lack of high regioselectivity under these conditions. chemicalbook.com However, selective chlorination at the 3-position can be achieved using sodium hypochlorite. chemicalbook.com For substituted indazoles, the regioselectivity of electrophilic substitution is a critical consideration. For instance, in the synthesis of a precursor to the drug Lenacapavir, regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) was a key step. nih.gov While this is not a direct substitution on an indazole, the strategies for controlling regioselectivity in halogenation of substituted benzenes are relevant. The use of N-Bromosuccinimide (NBS) was found to be optimal for this transformation, minimizing side reactions like the hydration of the cyano group that occurred with elemental bromine. nih.gov
Nucleophilic Aromatic Substitution on Substituted Indazoles
While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on the indazole ring system, particularly when it is substituted with strong electron-withdrawing groups. libretexts.org These reactions proceed through a two-step mechanism involving the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org
For SNAr to occur, the aromatic ring must have an electron-withdrawing substituent positioned ortho or para to the leaving group, as this allows for the stabilization of the negative charge of the intermediate through resonance. libretexts.org A substituent in the meta position does not provide this stabilization. libretexts.org In the context of indazoles, this principle applies to substitutions on the benzene ring. For example, a nitro group, which is strongly electron-withdrawing, can activate a halogen substituent in the ortho or para position to nucleophilic attack. The synthesis of 3-aminoindazoles has been achieved from 2-fluorobenzonitriles via SNAr chemistry with hydrazine (B178648). nih.gov This approach is a common method for constructing the indazole ring itself. chemicalbook.com
Regioselectivity and Site-Specificity in Indazole Transformations
A key aspect of indazole chemistry is the regioselectivity of reactions involving the nitrogen atoms of the pyrazole ring, particularly alkylation and acylation. The reaction of 1H-indazoles with electrophiles can lead to substitution at either the N-1 or N-2 position, and the outcome is often dependent on the reaction conditions, the nature of the substituents on the indazole ring, and the electrophile used. nih.govdoaj.org
Nucleophilic substitution reactions on haloesters by 1H-indazole in an alkaline solution typically yield mixtures of N-1 and N-2 isomers, with the N-1 isomer being the predominant product. nih.govdoaj.org Recent studies using density functional theory (DFT) have provided significant insights into the factors governing this regioselectivity. For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, highly regioselective N-1 and N-2 alkylations were achieved by controlling the reaction conditions. beilstein-journals.org
A study on the alkylation of 1H-indazole-3-carbonitrile demonstrated that the N-1 product was the major regioisomer formed, with a regioselectivity greater than 99:1, regardless of the specific conditions employed. nih.gov This high selectivity towards N-1 substitution in the presence of a 3-cyano group highlights the strong directing effect of this substituent. nih.gov
Table 1: Regioselectivity in the Alkylation of Substituted Indazoles
| Indazole Substrate | Reaction Conditions | Major Product | Regioselectivity (N1:N2) | Source |
|---|---|---|---|---|
| 1H-Indazole | Haloester, K₂CO₃, DMF | N-1 Isomer | Predominantly N-1 | nih.govdoaj.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohol, PPh₃, DIAD, Cs₂CO₃ | N-1 Isomer | >99:1 | beilstein-journals.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohol, PPh₃, DIAD | N-2 Isomer | >1:99 | beilstein-journals.org |
Mechanistic Investigations of Indazole Reactions
Understanding the mechanisms of indazole reactions is crucial for predicting product outcomes and designing efficient synthetic routes. These investigations often involve identifying reaction pathways, characterizing intermediates, and considering the role of tautomerism.
Elucidation of Reaction Pathways and Intermediates
The synthesis of substituted indazoles often proceeds through complex, multi-step pathways involving various intermediates. For example, the synthesis of 1H-indazole-3-carboxaldehydes from indoles via nitrosation involves the initial formation of an oxime intermediate. rsc.org This is followed by the addition of water, ring-opening, and subsequent ring-closure to yield the final indazole product. rsc.org
The formation of 3-aminoindazoles from 2-bromobenzonitriles can proceed through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Alternatively, copper-catalyzed reactions of 2-halobenzonitriles with hydrazine derivatives can lead to substituted 3-aminoindazoles through a cascade process of coupling and condensation. organic-chemistry.org
In the regioselective cyclization to form certain 3-aminoindazoles, two potential pathways have been proposed, with the favored pathway being dependent on the solvent. nih.gov It is suggested that in an aprotic polar solvent, one pathway is energetically favored, leading to a faster reaction rate. nih.gov DFT calculations have been instrumental in elucidating mechanistic pathways for regioselective alkylations, suggesting a chelation mechanism is responsible for N-1 substitution when cesium is present, while other non-covalent interactions drive the formation of the N-2 product. beilstein-journals.org
Role of Tautomerism in Reaction Mechanisms
Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. chemicalbook.comresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and, therefore, the more abundant form. chemicalbook.comresearchgate.net The energy difference between the two tautomers has been calculated, with the 1H form being more stable by approximately 15 kJ·mol⁻¹. nih.gov A third tautomer, 3H-indazole, is uncommon. chemicalbook.com
The tautomeric equilibrium of the indazole ring plays a significant role in its reactivity. The reaction outcome can be influenced by the relative stability of the tautomers and their respective reactivities under specific conditions, a principle described by the Curtin-Hammett principle. nih.gov For instance, while the 1H-tautomer may be more stable, the 2H-tautomer might be more reactive in certain reactions, leading to products derived from the less abundant tautomer. The formation of different isomers in reactions of NH-indazoles with formaldehyde (B43269) in acidic versus neutral conditions highlights the influence of the reaction environment on the tautomeric forms and their subsequent reaction pathways. nih.gov Computational studies have been employed to predict the most stable tautomer for various substituted indazoles, which generally aligns with experimental observations. researchgate.net
Radical Pathways in Indazole Functionalization
The functionalization of the indazole scaffold through radical pathways represents a significant area of synthetic chemistry, offering alternative and often complementary strategies to traditional ionic reactions. While research specifically detailing the radical functionalization of this compound is nascent, the reactivity of the broader indazole class provides a strong framework for understanding its potential transformations. These pathways are crucial for forging carbon-nitrogen and carbon-carbon bonds under conditions that are often mild and highly selective.
One of the most well-documented radical-mediated transformations for indazoles is the N-alkylation via a dual copper and photoredox-catalyzed decarboxylative cross-coupling. nih.govprinceton.edu This methodology enables the formation of a C(sp³)–N bond by coupling the indazole nitrogen with an alkyl radical generated in situ from an abundant carboxylic acid. princeton.edu The reaction typically proceeds at room temperature and demonstrates high efficiency and regioselectivity for the N1 position of the indazole ring. princeton.edu
The proposed mechanism for this transformation involves two interconnected catalytic cycles. princeton.edu In the photoredox cycle, a photoexcited iridium catalyst reduces an iodomesitylene dicarboxylate intermediate, which is formed from the reaction of the alkyl carboxylic acid and an iodomesitylene diacetate. princeton.edu This reduction step releases the corresponding alkyl radical. princeton.edu Concurrently, in the copper catalytic cycle, the indazole nucleophile coordinates with a copper(I) catalyst to form a copper(II)-amido complex. princeton.edu This complex then serves as a trap for the newly generated alkyl radical, forming a transient and highly unstable copper(III) species. princeton.edu The final step is the reductive elimination from this copper(III) complex, which forges the desired C(sp³)–N bond and regenerates the active copper(I) catalyst. princeton.edu
Control experiments have shown that while the copper catalyst is essential for the C–N bond formation, the photocatalyst and light significantly enhance the reaction's efficiency and scope, particularly for less nucleophilic indazoles. nih.gov For this compound, the electron-withdrawing nature of the formyl and carbonitrile groups would decrease the nucleophilicity of the indazole nitrogen, suggesting that the dual catalytic system would be necessary for effective N-alkylation. The steric environment of the indazole is also a key factor, with the reaction favoring the least hindered nitrogen atom, which corresponds to the N1 position in 1H-indazoles. princeton.edu
Other radical pathways reported for the functionalization of the indazole core, primarily at the C3 position, include nitration and alkylation. Radical C3-nitration has been achieved on 2H-indazoles using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it Additionally, the generation of benzyl (B1604629) free-radical species using initiators like di-tert-butyl peroxide (DTBP) has been employed for the C3-alkylation of 1H-indazoles. chim.it An iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes is also proposed to proceed via a radical chain mechanism. nih.gov These methods highlight the versatility of radical chemistry in modifying the indazole skeleton, although their direct application to this compound would require further investigation to account for the influence of the existing substituents.
Interactive Data Table: Key Components of Dual Copper/Photoredox-Catalyzed N-Alkylation of Indazoles
| Component | Example | Function | Reference |
| Nitrogen Nucleophile | 3-Chloroindazole | Substrate for N-alkylation | nih.govprinceton.edu |
| Alkyl Radical Precursor | Alkyl Carboxylic Acids | Source of the alkyl group | princeton.edu |
| Photocatalyst | Ir(F-Meppy)₂(dtbbpy)PF₆ | Absorbs light to initiate the radical formation via single-electron transfer | nih.gov |
| Copper Catalyst | Copper(I) Thiophene-2-carboxylate (CuTC) | Forms a Cu(II)-amido complex that captures the alkyl radical | nih.govprinceton.edu |
| Ligand | 1,10-Phenanthroline derivatives (e.g., BPhen) | Modulates the reactivity and stability of the copper catalyst | nih.gov |
| Base | 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) | Deprotonates the indazole to facilitate coordination with the copper catalyst | nih.gov |
| Activator | Iodomesitylene diacetate | Reacts with the carboxylic acid to form an intermediate susceptible to reduction | princeton.edu |
| Light Source | Blue LEDs (e.g., 34 W) | Provides the energy for the photoexcitation of the photocatalyst | nih.gov |
Applications of 3 Formyl 1h Indazole 4 Carbonitrile As a Chemical Building Block
Role as a Key Intermediate in Multi-step Organic Synthesis
3-Formyl-1H-indazole-4-carbonitrile serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly those with pharmaceutical relevance. The indazole core is a recognized pharmacophore, a molecular feature responsible for a drug's biological activity, and is found in numerous approved therapeutic agents. nih.govnih.gov Derivatives of indazole have been investigated for a wide array of pharmacological activities, including as anti-inflammatory, anti-tumor, and antimicrobial agents. researchgate.netresearchgate.net
The aldehyde group at the 3-position and the nitrile at the 4-position provide two distinct reaction sites. The aldehyde can undergo reactions typical of its class, such as reductive amination, Wittig reactions, and condensations, to build out new carbon chains or introduce nitrogen-containing groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions. This dual reactivity allows chemists to use the molecule as a platform to construct complex molecular architectures through sequential, multi-step syntheses. For instance, the broader class of stable aldehydes, like Garner's aldehyde, has demonstrated immense value as a chiral intermediate for synthesizing a multitude of derivatives and natural products. beilstein-journals.org
Precursor for Complex Heterocyclic Systems and Fused Rings
The structure of this compound is ideally suited for the construction of polycyclic systems where additional rings are fused to the indazole core. The development of synthetic methods to create fused pyrazoles and indazoles is a consistent focus in organic chemistry. nih.gov The adjacent formyl and nitrile groups can react with bifunctional reagents to form new heterocyclic rings.
For example, a common strategy involves reacting the aldehyde with a nitrogen-containing nucleophile (like a hydrazine (B178648) or an amine) and subsequently involving the nitrile group to close a new ring. This approach leads to the formation of pyrazolo[3,4-c]pyridines, pyrimido[1',2':1,5]pyrazoles, and other complex fused systems. researchgate.net The synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has been demonstrated from similar indazole precursors, highlighting the utility of the indazole scaffold in creating novel, complex heterocyclic structures. nih.govnih.gov The ability to build upon the indazole frame is critical for developing new compounds, including those with potential applications as kinase inhibitors for cancer therapy. nih.govresearchgate.net
Table 1: Examples of Fused Heterocyclic Systems from Pyrazole (B372694)/Indazole Precursors This table is illustrative of general synthetic strategies for related compounds.
| Precursor Type | Reagent(s) | Fused System Formed | Reference |
|---|---|---|---|
| 3-Aminopyrazole | Acetylacetone | Pyrimido[1',2':1,5]pyrazolo core | researchgate.net |
| 3-Aminopyrazole | Hydrazine Hydrate (B1144303) | Dipyrazolo[1,5-a:3',4'-d]pyrimidine | researchgate.net |
| 2-Formyl Dialkylaniline | Hydroxylamine (B1172632) | Pyridazino[1,2-a]indazolium | nih.gov |
| 3-Amino-1H-pyrazole-4-carbonitrile | Dielectrophiles | Pyrazolo[1,5-a]pyrimidines | mdpi.com |
Utility in Advanced Materials Chemistry (General Indazoles)
While specific applications for this compound in materials science are emerging, the broader class of indazole derivatives shows significant promise. Indazoles possess optoelectronic properties that can be enhanced through chemical modification. researchgate.net Some indazolium ions, for example, are known to be fluorescent, emitting light in the blue to purple spectrum. nih.gov This fluorescence is a key property for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
Furthermore, indazole derivatives can serve as ligands for transition metal complexes or as precursors to N-heterocyclic carbenes (NHCs). nih.gov NHCs are a class of highly stable carbenes that are widely used as ligands in organometallic catalysis, enabling a vast range of chemical transformations. The development of novel indazole-based ligands and materials contributes to advancements in catalysis, electronics, and photonics.
Design and Synthesis of Chemosensors and Molecular Probes (General Pyrazoles/Indazoles)
The pyrazole and indazole scaffolds are exceptionally versatile in the design of chemosensors—small molecules that signal the presence of specific chemical species, often through a change in color or fluorescence. nih.gov These sensors are vital tools in environmental monitoring, industrial process control, and modern biology. nih.govresearchgate.net
The design of these molecular probes often involves attaching a signaling unit (a fluorophore like pyrene) and a binding site to the pyrazole or indazole core. nih.gov The number and type of heteroatoms (nitrogen, oxygen, etc.) in the heterocyclic structure play a critical role in the probe's selectivity for specific ions. nih.gov For example, pyrazole-based chemosensors have been designed for the highly selective and sensitive detection of metal ions such as Al³⁺ and Fe³⁺, and anions like CN⁻. nih.gov The detection mechanism often relies on the analyte binding to the sensor, which alters its electronic structure and, consequently, its absorption and fluorescence properties. nih.gov
Table 2: Examples of Pyrazole-Based Chemosensors
| Sensor Scaffold | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Pyridine–pyrazole | Al³⁺ | Colorimetric & Fluorescent | Not specified | nih.gov |
| Pyridine–pyrazole | Fe³⁺ | Colorimetric & Fluorescent | 57 nM | nih.gov |
| Pyrene-appended pyrazoline | Al³⁺ | Colorimetric & Fluorescent | Not specified | nih.gov |
| Pyrazole-thiourea (PYR-TZ) | CN⁻ | Colorimetric & Fluorescent | 0.396 nM (emission) | researchgate.net |
Future Directions and Emerging Research Avenues in Indazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Indazole Derivatives
The demand for environmentally benign and efficient chemical processes has spurred significant innovation in the synthesis of indazole derivatives. Researchers are moving away from traditional methods that often require harsh conditions and toxic reagents, towards more sustainable alternatives.
A key area of development is the use of catalyst-based approaches . Transition-metal catalysts, including palladium, copper, and rhodium, have been instrumental in developing new C-H activation and cross-coupling reactions to construct the indazole core. nih.govnih.gov For instance, rhodium-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes provides a redox-neutral route to 1H-indazoles. nih.gov To enhance sustainability, recent efforts have focused on using more abundant and less toxic metals, as well as developing recyclable catalytic systems. One such example is the use of copper oxide nanoparticles (Cu₂O-NP) in polyethylene (B3416737) glycol (PEG), a green solvent, for the three-component synthesis of 2H-indazoles. researchgate.netpnrjournal.com
Green chemistry principles are also being integrated into indazole synthesis through the use of alternative energy sources and benign reagents. Ultrasound irradiation, for example, has been employed in the synthesis of 1H-indazoles using lemon peel powder as a natural and efficient catalyst. nih.gov This method offers good yields in a short reaction time. nih.gov Another innovative approach involves a one-pot, three-component reaction catalyzed by copper(I) oxide nanoparticles in PEG-400, a green solvent, to form new C-N, C=N, and N-N bonds for the synthesis of 2H-indazoles and quinazolines. pnrjournal.com
Furthermore, one-pot multicomponent reactions are gaining traction as they offer high atom economy and reduce waste by minimizing purification steps. An operationally simple and mild one-pot synthesis of 2H-indazoles from commercially available ortho-imino-nitrobenzene substrates has been reported, which proceeds via reductive cyclization promoted by tri-n-butylphosphine. nih.govaustinpublishinggroup.comwikipedia.org These advancements highlight a clear trend towards the development of more economical and environmentally friendly methods for accessing diverse indazole derivatives.
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
A deeper understanding of the intrinsic reactivity of the indazole nucleus is crucial for the design of novel synthetic strategies and the selective synthesis of specific isomers. The direct functionalization of the indazole core, particularly through C-H activation , has emerged as a powerful tool for late-stage modification, allowing for the efficient diversification of indazole derivatives. nih.govpnrjournal.com
Regioselectivity in indazole synthesis remains a significant challenge, as direct alkylation or arylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. wikipedia.org To address this, researchers are exploring various strategies to control the selectivity. For instance, a highly selective N2-alkylation of indazoles has been achieved using primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates under acidic conditions. ontosight.ai Quantum mechanical calculations have been employed to understand the high selectivity, revealing that while the N1-alkylation has a lower activation energy, the greater stability of the 1H-indazole tautomer ultimately favors the N2-alkylation pathway. ontosight.ai Thermodynamic control has also been identified as a key factor in achieving high selectivity for N1-alkylation in other systems. ucsb.edu
The exploration of novel reactivity patterns also includes the development of formal [4+1] annulation reactions for the preparation of N-aryl-2H-indazoles from azobenzenes and aldehydes, catalyzed by rhodium(III). researchgate.net This method demonstrates excellent functional group tolerance and allows for the synthesis of a wide variety of substituted indazoles. researchgate.net Furthermore, the development of methods for the regioselective synthesis of less common isomers, such as 5-azaindazoles, through intramolecular amination reactions is expanding the accessible chemical space of indazole-based compounds. researchgate.net
Advanced Computational Tools for Indazole System Prediction and Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to indazole systems is rapidly growing. Advanced computational methods are being used to predict the properties of indazole derivatives, understand their reactivity, and guide the design of new molecules with desired functionalities.
Density Functional Theory (DFT) is widely used to investigate the electronic structure and reactivity of indazole derivatives. nih.govaustinpublishinggroup.comnih.gov DFT calculations can provide insights into parameters such as HOMO-LUMO energy gaps, which are crucial for understanding the chemical reactivity and potential applications of these molecules, for example, as corrosion inhibitors. austinpublishinggroup.comnih.gov For instance, DFT studies have been used to evaluate the corrosion inhibition properties of various indazole derivatives, helping to identify the most promising candidates. austinpublishinggroup.comnih.gov Quantum mechanical studies have also been employed to analyze the decarboxylation of indazolium-3-carboxylate to form N-heterocyclic carbenes, providing a deeper understanding of the reaction mechanism and the factors influencing it. wikipedia.org
Molecular docking and other in silico screening methods are being extensively used to predict the binding of indazole derivatives to biological targets. nih.govnih.govresearchgate.net These computational tools allow for the rapid screening of large libraries of virtual compounds, helping to identify promising candidates for further experimental investigation. ontosight.aimdpi.com For example, molecular docking studies have been used to evaluate newly designed indazole scaffolds as potent tyrosine kinase VEGFR-2 inhibitors and to predict their pharmacokinetic properties (ADMET). researchgate.net Similarly, fragment-based virtual screening has been successfully employed to design novel indazole derivatives as HDAC inhibitors. mdpi.com
The integration of computational and experimental approaches is proving to be a powerful strategy for accelerating the discovery and development of new indazole-based compounds. Computational analysis can rationalize experimental observations, such as in the structure-based design of irreversible and mutant-selective EGFR inhibitors, where computational analysis of conformational ligand ensembles helped to guide the optimization process. nih.gov
Interdisciplinary Research Integrating Indazole Chemistry with Other Fields
The versatile nature of the indazole scaffold has led to its increasing application in a wide range of scientific disciplines beyond traditional organic and medicinal chemistry. This interdisciplinary research is unlocking new functionalities and applications for indazole-containing molecules.
In medicinal chemistry and chemical biology , indazole derivatives are being explored for a vast array of therapeutic applications. They are key components in drugs targeting cancer, inflammation, neurological disorders, and infectious diseases. nih.govontosight.ainih.gov The ability to use indazoles as scaffolds for developing inhibitors of various enzymes, such as protein kinases and nitric oxide synthases, highlights their importance in drug design. nih.govnih.govnih.gov Furthermore, indazole-based compounds are being developed as molecular probes to study biological processes. researchgate.net
The integration of indazole chemistry with materials science is another burgeoning area of research. The unique photophysical properties of certain indazole derivatives make them attractive candidates for applications in optoelectronic devices. For example, N-aryl-2H-indazoles have been identified as a new class of fluorophores with high extinction coefficients and large Stokes shifts. researchgate.net The synthetic utility of 1H-indazole N-oxides has been demonstrated in the synthesis of a precursor for organic light-emitting diodes (OLEDs). researchgate.net
The study of indazole derivatives as corrosion inhibitors represents an intersection of chemistry, materials science, and engineering. capes.gov.br Understanding the interaction of these molecules with metal surfaces at a molecular level, often aided by computational studies, is crucial for designing effective anti-corrosion agents. capes.gov.br
The continued collaboration between chemists, biologists, materials scientists, and computational scientists will undoubtedly lead to the discovery of even more innovative applications for the remarkable indazole scaffold, further solidifying its importance in modern science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Formyl-1H-indazole-4-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A general approach involves reacting substituted aldehydes with 3-amino-1,2,4-triazole and cyanoacetyl-indole derivatives in dimethylformamide (DMF) under reflux (120°C for ~10 hours) with triethylamine as a catalyst. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by recrystallization from ethanol/DMF mixtures to isolate the product . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), reaction temperature, or catalyst loading to improve yield and purity.
Q. How is the purity and structural identity of this compound validated post-synthesis?
- Methodological Answer : Characterization typically employs a combination of spectroscopic techniques:
- NMR : and NMR in deuterated solvents (e.g., CDCl or DMSO-d) confirm proton environments and carbon frameworks. For example, formyl protons appear as distinct singlets at ~9.8–10.2 ppm .
- IR : Stretching frequencies for nitrile (C≡N, ~2230 cm) and formyl (C=O, ~1700 cm) groups validate functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical when handling nitrile-containing intermediates like this compound?
- Methodological Answer : Key precautions include:
- Using explosion-proof equipment and inert gas environments (e.g., N) to prevent combustion due to nitrile reactivity .
- Employing protective gear (gloves, goggles) and fume hoods to avoid inhalation/contact with toxic vapors or dust .
- Storing compounds in airtight containers at low temperatures (-20°C) to prevent degradation .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in crystal structures (e.g., bond angles, packing motifs) may arise from polymorphism or solvent inclusion. Use SHELX software for refinement, leveraging high-resolution X-ray diffraction data. Validate models with R-factor convergence (<5%) and cross-check with spectroscopic data. For ambiguous cases, computational modeling (DFT) can predict stable conformations .
Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?
- Methodological Answer : Low yields often stem from side reactions (e.g., hydrolysis of the formyl group). Mitigation strategies include:
- Protecting groups : Temporarily mask the formyl moiety with acetals during reactive steps .
- Dry-load purification : Use silica gel/Celite columns with gradient elution (cyclohexane/ethyl acetate) to isolate sensitive intermediates .
- Kinetic control : Optimize reaction time and temperature to favor desired pathways (e.g., shorter reaction times at 50°C vs. prolonged heating) .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can identify potential binding interactions with targets like kinases or receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability). Compare results with structurally similar indazole derivatives (e.g., 6-amino-2-imino-1-phenylethyl dihydropyridines) to establish structure-activity relationships (SARs) .
Q. How should researchers address inconsistencies in pharmacological data for indazole-based compounds?
- Methodological Answer : Contradictory results (e.g., variable IC values) may arise from assay conditions (e.g., buffer pH, cell lines). Apply time-series analysis (e.g., three-wave panel studies) to distinguish short-term vs. long-term effects . Use statistical tools (e.g., structural equation modeling) to control for confounding variables like solvent effects or batch variability .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in indazole derivatives?
- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC/IC values with 95% confidence intervals. For outliers, apply Grubbs' test to identify experimental errors .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC-MS over 24–72 hours. Compare degradation products with synthetic standards to identify breakdown pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
